molecular formula C10H10ClNO4 B14260263 Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- CAS No. 157642-26-7

Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-

Cat. No.: B14260263
CAS No.: 157642-26-7
M. Wt: 243.64 g/mol
InChI Key: TUINOQPCJSDSDF-LURJTMIESA-N
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Description

Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- is a chiral compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a propanoic acid backbone and a 4-chlorophenyl group. The presence of the chiral center makes it an interesting subject for research in stereochemistry and its effects on biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- typically involves the reaction of 4-chloroaniline with a suitable propanoic acid derivative. One common method is the reaction of 4-chloroaniline with propanoic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-[[[(4-bromophenyl)amino]carbonyl]oxy]-, (S)-
  • Propanoic acid, 2-[[[(4-fluorophenyl)amino]carbonyl]oxy]-, (S)-
  • Propanoic acid, 2-[[[(4-methylphenyl)amino]carbonyl]oxy]-, (S)-

Uniqueness

Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chiral center also adds to its uniqueness, as it can exist in different enantiomeric forms, each with distinct biological activities.

Properties

CAS No.

157642-26-7

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

(2S)-2-[(4-chlorophenyl)carbamoyloxy]propanoic acid

InChI

InChI=1S/C10H10ClNO4/c1-6(9(13)14)16-10(15)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,15)(H,13,14)/t6-/m0/s1

InChI Key

TUINOQPCJSDSDF-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC(=O)NC1=CC=C(C=C1)Cl

Canonical SMILES

CC(C(=O)O)OC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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